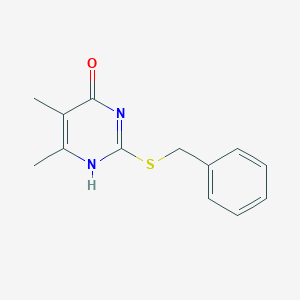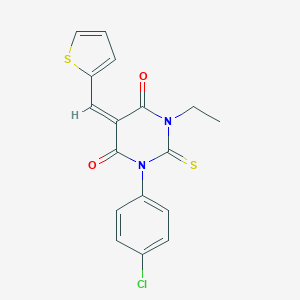
4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, also known as IPP, is a synthetic compound that belongs to the class of pyrazolone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune response. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This results in the suppression of pro-inflammatory cytokines and enzymes, such as COX-2, and the reduction of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. This compound has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress and inflammation. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is its high potency and selectivity for the NF-κB pathway. This makes it a useful tool for studying the role of NF-κB in inflammation and immune response. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent. One limitation of this compound is its limited solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for research and development. Another area of interest is the investigation of the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the potential of this compound as an anti-tumor agent warrants further investigation, particularly in combination with other chemotherapeutic agents. Finally, the development of more water-soluble derivatives of this compound could increase its potential for in vivo use.
Métodos De Síntesis
The synthesis of 4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction between 4-isopropyl-2-methoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with phenylhydrazine and propyl bromide to yield this compound. This method has been optimized to produce high yields of pure this compound with minimal side reactions.
Aplicaciones Científicas De Investigación
4-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, in vitro and in vivo. This compound has also been investigated for its potential as an anti-tumor agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as it has been shown to protect neurons from oxidative stress and inflammation.
Propiedades
Fórmula molecular |
C24H28N2O2 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C24H28N2O2/c1-6-10-22-21(24(27)26(25-22)19-11-8-7-9-12-19)15-18-14-20(16(2)3)23(28-5)13-17(18)4/h7-9,11-16H,6,10H2,1-5H3/b21-15- |
Clave InChI |
SBTXNBHQOVASQA-QNGOZBTKSA-N |
SMILES isomérico |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3 |
SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3 |
SMILES canónico |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dimethylphenyl)-1-methyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)imidazolidin-4-one](/img/structure/B297273.png)
![3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297274.png)
![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)

![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297284.png)

![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)
![5-{3-Allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297290.png)
![(5E)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B297291.png)

